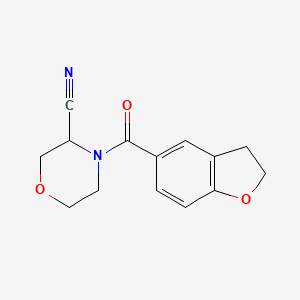

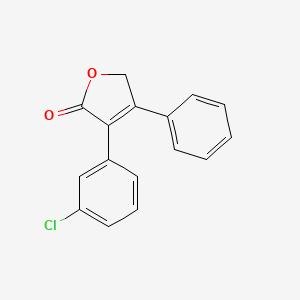

4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This compound is not intended for human or veterinary use and is usually available for research use.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of “this compound” is C14H14N2O3. The benzofuran ring is a key heterocycle in the structure of this compound . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .科学的研究の応用

Vasorelaxant Agents

Research has identified benzofuran-morpholine derivatives as a new class of vasorelaxant agents. These compounds, including various benzofuran-morpholinomethyl-pyrazoline hybrids, have been synthesized and evaluated for their vasodilatation properties. A quantitative structure-activity relationship (QSAR) study indicated a correlation between the vasorelaxant activities of these compounds and their physicochemical parameters, suggesting their potential application in cardiovascular diseases (Hassan et al., 2014).

Spectroscopic and Computational Studies

The vibrational spectroscopy and quantum chemical methods have been applied to study the structure and properties of morpholine carbonitrile derivatives. These studies, including FT-IR and FT-Raman spectroscopy, along with ab initio and density functional theory (DFT) computations, provide detailed insights into the molecular geometry, vibrational frequencies, and electronic structures of such compounds (Xavier & Raj, 2013).

Asymmetric Synthesis

The asymmetric synthesis of compounds such as hypusine has been achieved using intermediates related to the query compound. This process involves the Wittig reaction and demonstrates the utility of morpholine and carbonitrile functional groups in the synthesis of biologically active molecules (Jain et al., 2001).

Organic Synthesis and Chemical Sensors

Several studies have explored the synthesis of complex heterocyclic compounds and chemosensors from morpholine and carbonitrile derivatives. These include the creation of highly functionalized tetrahydroisoquinolines and the design of chemosensors for the selective recognition of metal ions, highlighting the versatility of these functional groups in developing new materials and sensors (Balamurugan et al., 2011).

Antiproliferative Properties

Research into benzochromene derivatives containing morpholine and carbonitrile groups has shown significant anti-proliferative properties against colorectal cancer cell lines. These compounds induce apoptosis and cell cycle arrest, suggesting potential applications in cancer therapy (Ahagh et al., 2019).

作用機序

将来の方向性

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .

特性

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-8-12-9-18-6-4-16(12)14(17)11-1-2-13-10(7-11)3-5-19-13/h1-2,7,12H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRRJTFRXAEXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2834958.png)